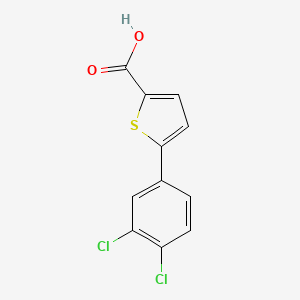

5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid

Description

5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a carboxylic acid group at position 2 and a 3,4-dichlorophenyl moiety at position 5. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. It has been synthesized via Suzuki cross-coupling reactions, as demonstrated in studies producing derivatives with notable spasmolytic activity .

Properties

IUPAC Name |

5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2O2S/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTQYQNEMXQJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(S2)C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.

Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The exact mechanism of action of 5-(3,4-dichlorophenyl)thiophene-2-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiophene-2-carboxylic Acid Derivatives

Key Observations:

- Substituent Position and Bioactivity : The 3,4-dichlorophenyl group in the target compound contributes to its spasmolytic potency, likely by enhancing lipophilicity and target binding . In contrast, bromo and methyl substituents in YE210 optimize GPR35 agonism through steric and electronic effects .

- Chlorination Patterns : 4,5-Dichloro-3-methylthiophene-2-carboxylic acid () lacks the aryl group but features direct chlorine substitution on the thiophene ring, which may reduce bioactivity compared to the dichlorophenyl-containing analog .

- Simpler Derivatives : 5-Chlorothiophene-2-carboxylic acid () demonstrates reduced complexity and is primarily used as an intermediate, highlighting the importance of substituent diversity for specialized applications .

Table 2: Activity Profiles of Selected Compounds

Key Mechanisms:

- Spasmolytic Action : The target compound’s dichlorophenyl group may stabilize interactions with ion channels or receptors involved in muscle contraction .

- GPR35 Agonism : YE210’s bromo and methyl groups likely modulate receptor conformational changes, enhancing signaling efficacy .

- Anticancer Activity : Derivatives with fused heterocycles (e.g., pyrrolopyrimidine) induce apoptosis via DNA intercalation or kinase inhibition .

Biological Activity

5-(3,4-Dichlorophenyl)thiophene-2-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₆Cl₂O₂S and a molecular weight of 273.14 g/mol. Its structure features a thiophene ring substituted with a dichlorophenyl group and a carboxylic acid functional group, contributing to its reactivity and biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It is believed to modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. The dichlorophenyl moiety enhances its bioactivity, making it a candidate for further development in anti-inflammatory therapies.

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including A549 human lung adenocarcinoma cells. The anticancer activity appears to be structure-dependent, with the dichloro substitution playing a crucial role in enhancing efficacy against cancer cells .

Table 1: Summary of Anticancer Activity

Antibacterial Activity

Preliminary studies suggest that this compound may exhibit antibacterial properties. While specific minimum inhibitory concentration (MIC) values were not detailed in the available literature, its structural similarities to other thiophene derivatives known for antibacterial activity warrant further investigation .

Structure-Activity Relationship (SAR)

The presence of the dichlorophenyl group is critical for enhancing the biological activity of the compound. Comparative studies with similar compounds indicate that variations in substitution patterns on the phenyl ring can significantly influence both chemical behavior and biological efficacy.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(3,5-Dichlorophenyl)thiophene-2-carboxylic acid | Similar thiophene structure | Different substitution pattern on the phenyl group |

| 5-(4-Chlorophenyl)thiophene-2-carboxylic acid | Chlorine substitution at position 4 | Variation in chlorine positioning affects reactivity |

| 5-(Phenyl)thiophene-2-carboxylic acid | No chlorine substitutions | Represents a simpler structure without halogen influence |

Case Study: Anticancer Efficacy

In a study focusing on A549 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound's mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

Case Study: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of this compound in animal models of induced inflammation. Results indicated a marked reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3,4-dichlorophenyl)thiophene-2-carboxylic Acid, and what key characterization techniques are employed?

- Methodological Answer : Synthesis typically involves coupling reactions between substituted thiophene precursors and dichlorophenyl groups. For example, analogous thiophene derivatives (e.g., 4,5-diaryl thiophene-2-carboxylic acids) are synthesized via Ullmann coupling or Suzuki-Miyaura reactions . Characterization includes:

- Melting point analysis (e.g., mp 130–132°C for structurally similar compounds) .

- NMR spectroscopy (¹H and ¹³C) for confirming substituent positions and purity, as outlined in synthesis protocols for thiophene derivatives .

- HPLC or LC-MS for purity assessment (>95% purity thresholds are common in reagent catalogs) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as structurally similar thiophene derivatives are classified as skin/eye irritants .

- Ventilation : Work in a fume hood due to potential respiratory hazards (specific target organ toxicity noted for analogous compounds) .

- Storage : Store in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

- Methodological Answer :

- Solubility : Tested in polar (e.g., DMSO, ethanol) and nonpolar solvents, with data cross-referenced against structurally similar compounds (e.g., 5-phenylthiophene-2-carboxylic acid, CAS 19163-24-7) .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. For example, thiophene-2-carboxylic acid derivatives are often light-sensitive, requiring amber glassware for storage .

Advanced Research Questions

Q. How can researchers design derivatives of this compound to enhance bioactivity (e.g., anti-inflammatory effects)?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing/donating groups (e.g., hydroxypropoxy or allyloxy) to the thiophene ring to modulate electronic effects and improve receptor binding .

- Biological assays : Use in vitro models (e.g., COX-2 inhibition assays) to evaluate anti-inflammatory activity, as demonstrated for diaryl thiophene derivatives .

- SAR analysis : Compare activity data across derivatives to identify critical substituent positions .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, which improve efficiency in analogous furan-carboxylic acid syntheses .

- Base optimization : Sodium hydroxide or potassium carbonate enhances coupling efficiency in related thiophene systems .

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate high-purity product .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer :

- Reference databases : Cross-validate with NIST Chemistry WebBook data for thiophene derivatives (e.g., 5-methyl-2-thiophenecarboxaldehyde) .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic systems .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for structural validation .

Q. What methodologies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized assays : Replicate experiments using established protocols (e.g., fixed cell lines, consistent compound concentrations) to minimize variability .

- Meta-analysis : Compare results with structurally related compounds (e.g., benzo[b]thiophene derivatives) to identify trends in substituent effects .

- Dose-response curves : Generate EC₅₀/IC₅₀ values to quantify potency differences under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.